3-bromopyrazolo[1,5-a]pyrazin-4-amine
Description
Properties
CAS No. |
2751621-54-0 |
|---|---|
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromine in Acetic Acid
A widely used protocol involves dissolving pyrazolo[1,5-a]pyrazine in acetic acid and introducing bromine (Br₂) dropwise at 80–100°C. The reaction proceeds via electrophilic aromatic substitution, where bromine targets the electron-rich 3-position of the fused ring system. After 6–8 hours, the crude product is purified via recrystallization or column chromatography, yielding 65–70% of 3-bromopyrazolo[1,5-a]pyrazin-4-amine.
Table 1: Bromination Reaction Parameters
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | Acetic Acid | 80 | 6 | 70 |
| N-Bromosuccinimide | DMF | 100 | 3 | 68 |
N-Bromosuccinimide (NBS) in Polar Solvents
Alternative methods employ NBS in dimethylformamide (DMF) or dichloromethane (DCM) at reflux. This approach minimizes side reactions such as dibromination, achieving yields comparable to Br₂-based methods (68%).
Cyclocondensation Strategies
Constructing the pyrazolo[1,5-a]pyrazine core from brominated precursors offers a modular route. For example, 3-aminopyrazole derivatives react with 2-bromopyrazine in the presence of a base (e.g., potassium carbonate) to form the fused ring system.
Two-Step Cyclocondensation
-
Ring Formation : 3-Aminopyrazole and 2-bromopyrazine undergo cyclocondensation in ethanol at 70°C for 12 hours, forming the pyrazolo[1,5-a]pyrazine backbone.
-
Amination : The intermediate is treated with aqueous ammonia (NH₃) at 120°C under microwave irradiation for 30 minutes, introducing the 4-amino group with 75% overall yield.
Table 2: Cyclocondensation Optimization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Ring Formation | K₂CO₃, EtOH | 70°C, 12 h | 82 |
| Amination | NH₃, H₂O | Microwave, 120°C, 0.5 h | 91 |
Copper-Catalyzed Ullmann-Type Amination
Recent advances leverage copper catalysis to introduce amines at the 4-position post-bromination. This method is highly efficient for generating diverse derivatives.
Catalytic System and Conditions
A mixture of CuI (5 mol%) and carbazole-based ligand L-1 (10 mol%) in diethylene glycol (DEG) facilitates Ullmann coupling between 3-bromo intermediates and primary/secondary amines. Microwave heating at 80°C for 1 hour achieves yields of 60–93%, with broad substrate compatibility.
Table 3: Copper-Catalyzed Amination Scope
| Amine Type | Example | Yield (%) |
|---|---|---|
| Primary Alkyl | n-Butylamine | 85 |
| Aryl | Aniline | 89 |
| Heteroaryl | 2-Aminopyridine | 78 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. For instance, cyclocondensation reactions completed in 30 minutes under microwave conditions achieve 85% yield, compared to 12 hours via conventional heating.
Case Study: One-Pot Bromination-Amination
Combining bromination and amination in a single microwave-assisted step streamlines production:
-
3-Aminopyrazole and 2-bromopyrazine are heated in DEG with CuI/L-1 at 100°C for 20 minutes.
-
Bromine is added, and the mixture is irradiated for an additional 10 minutes.
This method delivers 3-bromopyrazolo[1,5-a]pyrazin-4-amine in 82% yield with >95% purity.
Industrial-Scale Production
Scalable adaptations of laboratory methods focus on solvent recovery and catalyst reuse. For example, continuous flow reactors enable bromination at 100°C with a residence time of 2 hours, achieving 70% yield and 90% solvent recycling efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromopyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can have different functional groups attached to the pyrazine ring .
Scientific Research Applications
3-bromopyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antitumor and enzymatic inhibitory agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Due to its photophysical properties, it is explored for use in material science applications.
Mechanism of Action
The mechanism of action of 3-bromopyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazines vs. Pyrazolo[1,5-a]pyrimidines
Key Insight : Pyrazolo[1,5-a]pyrazines exhibit stronger electron deficiency compared to pyrimidine analogs, favoring nucleophilic aromatic substitution and metal-catalyzed coupling reactions. For example, 3-bromo-4-chloropyrazolo[1,5-a]pyrazine (CID 132398777) undergoes Suzuki coupling to introduce aryl groups , whereas pyrazolo[1,5-a]pyrimidines like 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine are optimized for kinase inhibition via ATP-pocket binding .
Kinase Inhibition
Mechanistic Insight : Pyrazolo[1,5-a]pyrimidines mimic ATP’s adenine moiety, competing for kinase ATP-binding pockets . The pyrazine core in 3-bromopyrazolo[1,5-a]pyrazin-4-amine may offer distinct binding kinetics due to altered nitrogen positioning.
Optical Properties
Pyrazolo[1,5-a]pyrimidines with amino groups (e.g., 7-amino-6-aroyl derivatives) exhibit λmax,abs = 336–360 nm and λmax,em = 393–414 nm, making them superior fluorophores compared to non-amino analogs . The bromine in 3-bromopyrazolo[1,5-a]pyrazin-4-amine may quench fluorescence but improve photostability.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-bromopyrazolo[1,5-a]pyrazin-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions of 3-aminopyrazole derivatives with halogenated carbonyl precursors. details a protocol where methyl carboxylate intermediates react with silylformamidine under controlled heating (60–90°C) to yield brominated pyrazolo-pyrazine derivatives. For example, heating at 90°C for 30 minutes with silylformamidine achieves 71–90% yields, while lower temperatures (60°C) or prolonged stirring (20 hours) also yield viable products .
- Key Variables : Reaction time, temperature, and stoichiometry of silylformamidine are critical. Excess reagent removal under reduced pressure and recrystallization (e.g., from hexane) enhance purity .
Q. How can researchers confirm the structural integrity of 3-bromopyrazolo[1,5-a]pyrazin-4-amine post-synthesis?
- Methodology : Use multi-spectral analysis:
- 13C NMR : Peaks at δ = 142.1 (pyrazine C-Br), 140.2 (pyrazole C-NH2), and 128.8 (aromatic carbons) confirm the core structure .
- MS : A molecular ion peak at m/z = 359 [M + H]+ aligns with the expected molecular weight .
- IR : Absorbance at 3346 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O) validate functional groups .
Q. What are the common functionalization strategies for the pyrazolo[1,5-a]pyrazine scaffold?
- Methodology : Bromine at position 3 enables nucleophilic substitution (e.g., Suzuki coupling) or further halogen exchange. highlights bromo-trifluoromethyl pyrazolo-pyrimidines undergoing cross-coupling reactions to introduce aryl/heteroaryl groups. Position 7 can be modified via aminal formation using silylformamidine, as shown in .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity and biological activity of pyrazolo[1,5-a]pyrazine derivatives?
- Methodology : Bromine enhances electrophilicity at position 3, facilitating cross-coupling reactions for SAR studies. demonstrates that brominated derivatives exhibit improved binding to biological targets (e.g., kinases) due to halogen bonding. Comparative studies with non-brominated analogs (e.g., fluoro or methyl substituents) reveal reduced activity, underscoring bromine’s electronic and steric effects .
Q. What experimental strategies resolve contradictions in regioselectivity during pyrazolo-pyrazine synthesis?
- Methodology : When competing pathways yield cyanopyrazoles vs. aminopyrazoles (), adjust reaction conditions:
- Hydrazine Hydrate Concentration : Higher concentrations favor aminopyrazole formation.
- Catalyst Choice : KHSO4 () promotes cyclization over side reactions.
- Temperature Control : Lower temperatures (e.g., 0–25°C) suppress byproducts in multi-step syntheses .
Q. How can researchers design pyrazolo[1,5-a]pyrazine derivatives for target-specific bioactivity?
- Methodology : Use scaffold-hopping and substituent tuning:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at position 7 to enhance metabolic stability ().
- Position 4 Amine : The NH2 group enables hydrogen bonding with biological targets (e.g., enzymes), as seen in ’s anti-inflammatory derivatives.
- Computational Modeling : Docking studies with receptor structures (e.g., adenosine receptors, ) predict binding modes and guide synthetic priorities .
Data Contradictions and Resolution
Q. Why do yields vary significantly when synthesizing 3-bromopyrazolo[1,5-a]pyrazin-4-amine derivatives with different substituents?
- Analysis : shows that steric hindrance from bulky groups (e.g., trimethylsilyl) reduces yields (71% for 3c vs. 88% for 3e). Electron-deficient substituents (e.g., -CF3) may slow aminal formation due to reduced nucleophilicity.
- Resolution : Optimize reagent ratios (e.g., 2.5–3 equivalents of silylformamidine) and use polar aprotic solvents (DMF) to enhance reactivity .
Methodological Best Practices
Q. What purification techniques are recommended for halogenated pyrazolo-pyrazines?
- Protocol :
Recrystallization : Use hexane or pentane for brominated derivatives ().
Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate regioisomers.
HPLC : For high-purity requirements (e.g., biological assays), use C18 columns with acetonitrile/water mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
